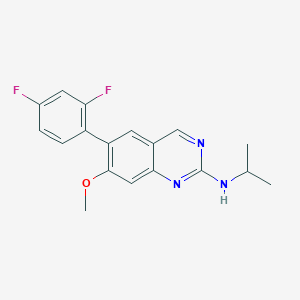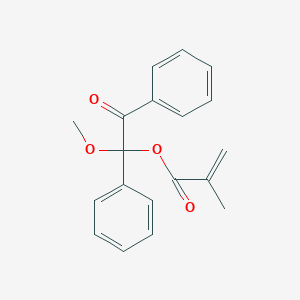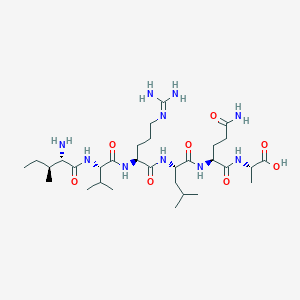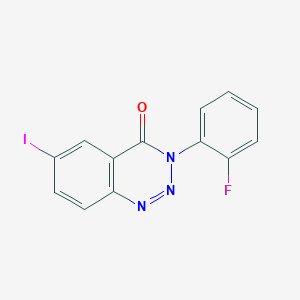
7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione typically involves the reaction of a suitable pyrrolizine precursor with a sulfanylmethylating agent. One common method includes the use of formaldehyde and thiols under heating or ultrasonic (microwave) radiation in water . The reaction conditions often require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Aplicaciones Científicas De Investigación
7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Mecanismo De Acción
The mechanism of action of 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but its reactivity with thiol groups in proteins is a key aspect of its biological activity .
Comparación Con Compuestos Similares
- 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-one
- 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-sulfoxide
- 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-sulfone
Comparison: Compared to its similar compounds, 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione is unique due to its thione group, which imparts distinct reactivity and biological activity. The presence of the thione group allows for specific interactions with biological molecules that are not possible with the corresponding sulfoxide or sulfone derivatives .
Propiedades
Número CAS |
651043-97-9 |
|---|---|
Fórmula molecular |
C8H11NS2 |
Peso molecular |
185.3 g/mol |
Nombre IUPAC |
7-(sulfanylmethyl)-1,2,5,6-tetrahydropyrrolizine-3-thione |
InChI |
InChI=1S/C8H11NS2/c10-5-6-3-4-9-7(6)1-2-8(9)11/h10H,1-5H2 |
Clave InChI |
KBTZSSJJPZVDAT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=S)N2C1=C(CC2)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-Aminophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B12609329.png)
![5-Chloro-2-hydroxy-N-[2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12609336.png)
![4-[4-(Hydroxymethyl)phenoxy]-5-(phenylsulfanyl)benzene-1,2-dicarbonitrile](/img/structure/B12609340.png)

![[(1-tert-Butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609348.png)

![1-Piperidinecarboxylic acid, 4-[4-[[[8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-3-cyano-6-quinolinyl]amino]methyl]-1H-1,2,3-triazol-1-yl]-, 1,1-dimethylethyl ester](/img/structure/B12609357.png)




![(2S,3R)-2-methyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12609383.png)

